molecular formula C19H17NO2 B4767378 N-(2-phenoxyethyl)-1-naphthamide CAS No. 5923-92-2

N-(2-phenoxyethyl)-1-naphthamide

Cat. No. B4767378
CAS RN: 5923-92-2
M. Wt: 291.3 g/mol
InChI Key: VSSWJOLGYALLDK-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-1-naphthamide, also known as PENA, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. PENA is a naphthalene derivative that has been synthesized through various methods, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. In

Scientific Research Applications

Photoreactions and Synthetic Chemistry

  • Photoreactions in Solvents : N-(2-phenoxyethyl)-1-naphthamide (PENA) can be formed as a product in photoreactions. For instance, Nishimoto, Izukawa, and Kagiya (1982) reported the formation of PENA, among other compounds, during the photoreaction of 1-(2-naphthoyl)aziridine (NAz) in a phenol-acetonitrile mixture under specific conditions (Nishimoto, Izukawa, & Kagiya, 1982).

Chemical Structure and Properties

  • Chemical Structure Analysis : Research has been conducted on the structural analysis of naphthamide derivatives, which can provide insights into the properties and potential applications of this compound. For instance, Özbek et al. (2009) synthesized and studied the structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, providing insights into the molecular structure and properties of similar naphthamide compounds (Özbek et al., 2009).

Biological and Medicinal Applications

  • Cancer Research : Weiss et al. (2008) showed that N-arylnaphthamides, which include compounds structurally related to this compound, can be potent inhibitors of vascular endothelial growth factor receptors (VEGFRs). These compounds have shown efficacy in inhibiting VEGF-induced angiogenesis in animal models and have potential for cancer treatment (Weiss et al., 2008).

  • suggests potential applications for this compound in antibacterial research and drug development (Ejaz et al., 2021).

Chemistry and Reaction Mechanisms

  • Chemical Reactions and Mechanisms : Research into the chemical reactions involving naphthamides can provide valuable insights into their behavior and potential applications. For example, studies by Sato, Oishi, and Torikai (2015) on 2-Naphthylmethoxymethyl as a protecting group demonstrate the versatility and reactivity of naphthamide derivatives in organic synthesis, which could be relevant for this compound (Sato, Oishi, & Torikai, 2015).

properties

IUPAC Name

N-(2-phenoxyethyl)naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c21-19(20-13-14-22-16-9-2-1-3-10-16)18-12-6-8-15-7-4-5-11-17(15)18/h1-12H,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSWJOLGYALLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367047
Record name N-(2-phenoxyethyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5923-92-2
Record name N-(2-phenoxyethyl)naphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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